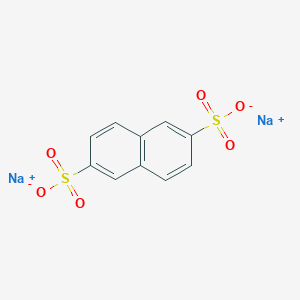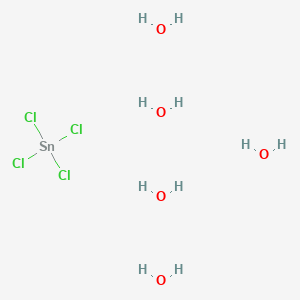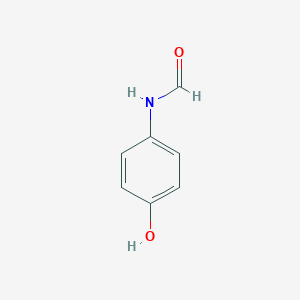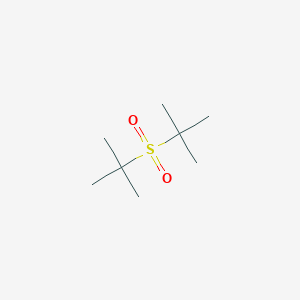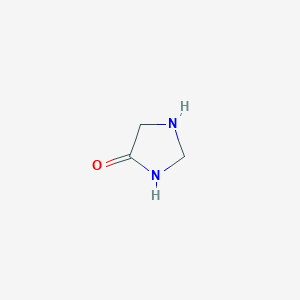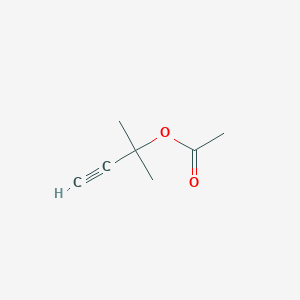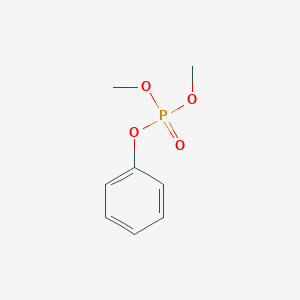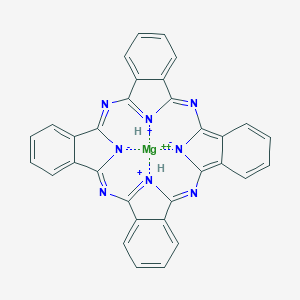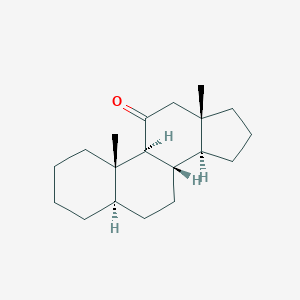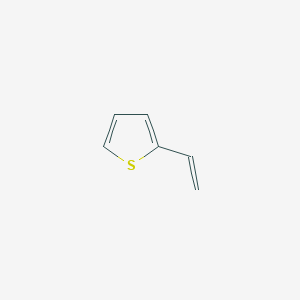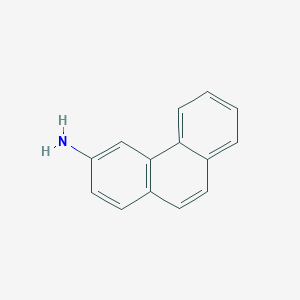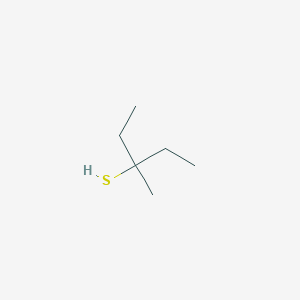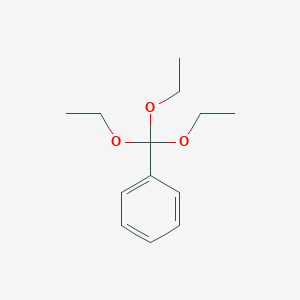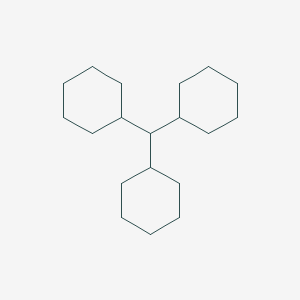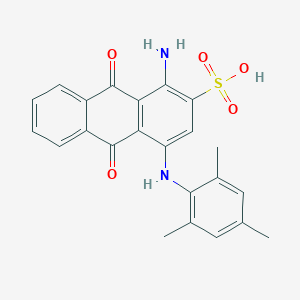
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid, also known as DAS, is a synthetic compound that belongs to the class of anthraquinone dyes. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology.
Mechanism Of Action
The mechanism of action of 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid is based on its ability to intercalate into DNA and RNA molecules. This intercalation results in changes to the conformation of the nucleic acid molecule, which can affect its ability to interact with other molecules and perform its biological functions.
Biochemical And Physiological Effects
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA polymerase activity, inhibition of RNA synthesis, and inhibition of protein synthesis. It has also been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid is its high quantum yield, which makes it a highly sensitive fluorescent dye for biomolecule labeling. However, one limitation is its tendency to bind non-specifically to proteins and other biomolecules, which can interfere with experimental results.
Future Directions
There are several potential future directions for research on 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid. One area of interest is the development of new methods for synthesizing 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid and related compounds that are more efficient and cost-effective. Another area of interest is the development of new applications for 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid in areas such as drug discovery and diagnostics. Finally, there is a need for further research into the mechanism of action of 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid and its effects on biological systems, which could lead to the development of new therapeutic interventions.
Synthesis Methods
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid can be synthesized by the reaction of 2,4,6-trimethylaniline with 1,4-diaminoanthraquinone-2-sulfonic acid in the presence of sulfuric acid. The resulting compound is then oxidized with potassium permanganate to yield 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid.
Scientific Research Applications
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid has been used in a variety of scientific research applications, including DNA sequencing, protein analysis, and enzyme assays. It is commonly used as a fluorescent dye for labeling biomolecules, as it has a high quantum yield and excitation and emission spectra that are compatible with commonly used fluorescence detection systems.
properties
CAS RN |
1833-57-4 |
|---|---|
Product Name |
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid |
Molecular Formula |
C23H20N2O5S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonic acid |
InChI |
InChI=1S/C23H20N2O5S/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27/h4-10,25H,24H2,1-3H3,(H,28,29,30) |
InChI Key |
YKHGPGKCMQFZSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C |
Other CAS RN |
1833-57-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



